molecular formula C5H2Cl2OS B1658059 4-Chlorothiophene-3-carbonyl chloride CAS No. 59337-80-3

4-Chlorothiophene-3-carbonyl chloride

Cat. No.: B1658059
CAS No.: 59337-80-3
M. Wt: 181.04 g/mol
InChI Key: XINKHPPAHJZEQZ-UHFFFAOYSA-N
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Description

4-Chlorothiophene-3-carbonyl chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound this compound is characterized by the presence of a chlorine atom at the 4-position and a carbonyl chloride group at the 3-position of the thiophene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothiophene-3-carbonyl chloride typically involves the chlorination of thiophene derivatives. One common method is the reaction of 4-chlorothiophene-3-carboxylic acid with thionyl chloride. The reaction is carried out in an inert atmosphere, often using a non-polar solvent such as carbon tetrachloride. The reaction conditions include maintaining a temperature below 0°C during the addition of thionyl chloride, followed by stirring at room temperature and then heating under reflux for a few hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothiophene-3-carbonyl chloride is unique due to the specific positioning of the chlorine atom and the carbonyl chloride group, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in the synthesis of specialized organic compounds and materials .

Properties

IUPAC Name

4-chlorothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-4-2-9-1-3(4)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINKHPPAHJZEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512843
Record name 4-Chlorothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-80-3
Record name 4-Chlorothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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